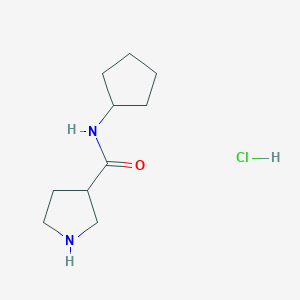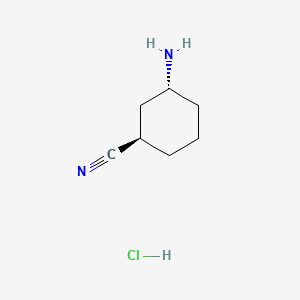
2,3,6-三氟-5-硝基吡啶
描述
2,3,6-Trifluoro-5-nitropyridine is a chemical compound with the molecular formula C5HF3N2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of 2,3,6-Trifluoro-5-nitropyridine and similar compounds often involves complex chemical reactions. For instance, one method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to produce 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .Molecular Structure Analysis
The molecular structure of 2,3,6-Trifluoro-5-nitropyridine is determined by its molecular formula, C5HF3N2O2 . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 2,3,6-Trifluoro-5-nitropyridine are complex and can vary depending on the specific conditions and reactants used. For example, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,6-Trifluoro-5-nitropyridine, such as its melting point, boiling point, and density, can be determined using various analytical techniques .科学研究应用
结构分析和构象研究对硝基吡啶衍生物的研究,如3,5-二氟-4-硝基吡啶N-氧化物,揭示了关于分子结构和构象的见解。例如,这些衍生物展示了不同的构象稳定性和分子间相互作用,这对于理解化合物在不同条件下的行为至关重要 (Batsanov, 2000)。同样,像2-羟基-4-甲基-3-硝基吡啶这样的化合物经历全面的振动分析和理论模拟,以评估分子稳定性、键强度和电子密度分布 (Balachandran, Janaki, & Lakshmi, 2012)。
化学反应和合成过程卤代吡啶的化学行为,包括2,3,6-三氟-5-硝基吡啶,在亲核取代反应中具有重要意义。这些反应对于合成各种化合物和探索卤代吡啶中的区域控制至关重要 (Schlosser, Rausis, & Bobbio, 2005)。此外,合成含有取代苯氧基的2'-脱氧尿嘧啶衍生物,涉及2,3,6-三氟-5-羟基-4-硝基苯氧基,突显了该化合物在创建潜在的dUTP类似物中的作用 (Marriott, Aherne, Hardcastle, & Jarman, 2001)。
材料科学和纳米技术在材料科学中,2,3,6-三氟-5-硝基吡啶衍生物的独特性质有助于先进材料的开发。例如,对分子二极管的研究展示了如何利用像3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶这样的分子中的电荷诱导构象变化,用于存储器件或纳米致动器 (Derosa, Guda, & Seminario, 2003)。此外,利用硝基吡啶衍生物合成三元铒(III)配合物,并研究其光致发光和电致发光性质,为开发溶液加工的有机发光二极管(OLEDs)打开了道路 (Martín‐Ramos等,2014)。
分子电子学研究分子二极管,其中包括3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶等化合物,展示了2,3,6-三氟-5-硝基吡啶在分子电子学领域的潜力。研究表明电荷诱导的构象切换和整流行为,表明这类分子在存储器件和纳米致动器中的应用 (Derosa et al., 2003)。
未来方向
属性
IUPAC Name |
2,3,6-trifluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPSCYWIADBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737290 | |
| Record name | 2,3,6-Trifluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-5-nitropyridine | |
CAS RN |
905587-08-8 | |
| Record name | 2,3,6-Trifluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trifluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)



![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)






![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)